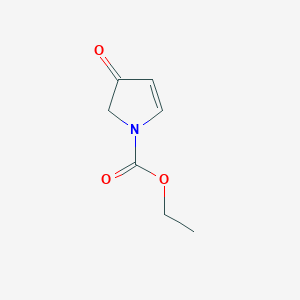![molecular formula C17H11Cl2N5O B12889534 N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide CAS No. 825616-48-6](/img/structure/B12889534.png)
N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide is a complex organic compound that features a benzimidazole and pyrazole moiety linked to a dichlorobenzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. The pyrazole ring is then synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. Finally, the benzimidazole and pyrazole intermediates are coupled with 2,6-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.
Substitution: The dichlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or pyrazole rings.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Derivatives with substituted amines or thiols on the benzamide moiety.
科学的研究の応用
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines: These compounds share the benzimidazole core but differ in the substituents on the phenyl ring.
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)propanenitriles: These compounds have a similar benzimidazole structure but differ in the attached functional groups.
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)-2,6-dichlorobenzamide is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties
特性
CAS番号 |
825616-48-6 |
|---|---|
分子式 |
C17H11Cl2N5O |
分子量 |
372.2 g/mol |
IUPAC名 |
N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-dichlorobenzamide |
InChI |
InChI=1S/C17H11Cl2N5O/c18-9-4-3-5-10(19)14(9)17(25)23-13-8-20-24-15(13)16-21-11-6-1-2-7-12(11)22-16/h1-8H,(H,20,24)(H,21,22)(H,23,25) |
InChIキー |
OWCCSKKVWODEPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)

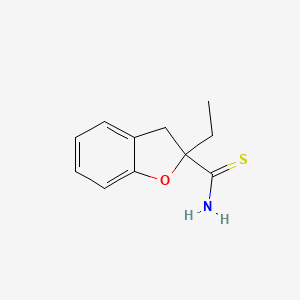
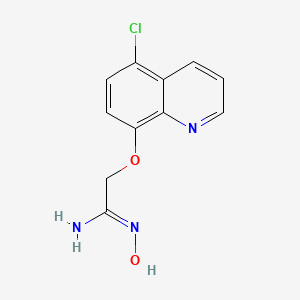


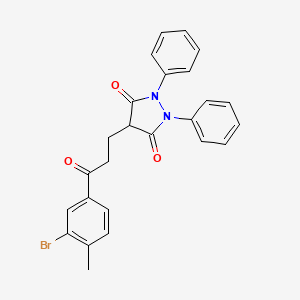
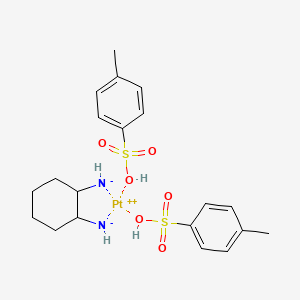
![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
